2-(3-Chloroanilino)-3-carbamoylpyridine
Description
2-(3-Chloroanilino)-3-carbamoylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a 3-chloroanilino group at position 2 and a carbamoyl group at position 2.
Properties
CAS No. |
51085-24-6 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-(3-chloroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-8-3-1-4-9(7-8)16-12-10(11(14)17)5-2-6-15-12/h1-7H,(H2,14,17)(H,15,16) |
InChI Key |
PRMFDDKXIJVBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with 3-Chloroanilino Substituents
4-(3-Chloroanilino)benzoic Acid
- Structure: A benzoic acid derivative with a 3-chloroanilino group at position 3.
- Key Features :
- Biological Activity : Potent inhibitor of aldo-keto reductases AKR1C2/C3, with applications in prostate cancer therapy .
- Synthesis: Prepared via Buchwald-Hartwig amination, a method common for arylaminobenzene derivatives .
CX-4945 (5-(3-Chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic Acid)
- Structure: A naphthyridine-based compound with a 3-chloroanilino group and carboxylic acid.
- Carboxylic acid enhances solubility and protein-binding capacity.
- Biological Activity : CK2 kinase inhibitor, demonstrating antitumor activity .
Niacinamide (3-Carbamoylpyridine)
- Key Features :
- Carbamoyl group enables hydrogen bonding but lacks the chloro-substituted aromatic ring.
- Biological Activity : Vitamin B3 derivative, critical in NAD+ biosynthesis and dermatological applications .
Substituent Effects on Physicochemical Properties
- Chlorine Position: The meta-chloro substituent in 3-chloroanilino derivatives (e.g., 4-(3-Chloroanilino)benzoic acid) reduces electronic conjugation compared to para-substituted analogs, affecting redox potentials and binding affinity .
- Carbamoyl vs. Carboxylic Acid: Carbamoyl groups (as in this compound) are less acidic than carboxylic acids, improving membrane permeability but reducing ionic interactions .
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